3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
This compound features a bicyclic thieno[2,3-d]pyrimidin-4-one core fused with a cyclopentane ring, providing a rigid scaffold for functionalization. Key structural elements include:
- Allyl group at position 3, which may enhance reactivity or serve as a handle for further derivatization.
- Thioether linkage at position 2, connecting to a 2-oxoethyl moiety substituted with a 4-(2-hydroxyethyl)piperazine group. The hydroxyethyl-piperazine substituent introduces hydrogen-bonding capacity and polarity, likely improving aqueous solubility compared to simpler piperidine or morpholine analogs .
Synthesis of such derivatives typically involves cyclocondensation reactions, as demonstrated for structurally related tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., refluxing with aldehydes and heterocyclization agents like DMSO/acetic acid) . The hydroxyethyl-piperazine side chain may be introduced via nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
10-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c1-2-6-24-19(27)17-14-4-3-5-15(14)29-18(17)21-20(24)28-13-16(26)23-9-7-22(8-10-23)11-12-25/h2,25H,1,3-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYNOITEXSYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCN(CC3)CCO)SC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one , also known by its CAS number 325693-32-1 , is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C19H26N4O3S2 |
| Molar Mass | 422.56 g/mol |
| CAS Number | 325693-32-1 |
The compound features a complex structure that includes a thieno[2,3-d]pyrimidinone core, which is often associated with various biological activities including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. This is often mediated through the activation of specific pathways involving G protein-coupled receptors (GPCRs) which play a crucial role in cellular signaling and tumor progression .
Antimicrobial Activity
The thieno[2,3-d]pyrimidinone derivatives have been studied for their antimicrobial effects. Studies suggest that:
- Inhibition of Bacterial Growth : Compounds similar to 3-allyl derivatives have shown efficacy against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or function .
Neuropharmacological Effects
Given the presence of the piperazine moiety in its structure, this compound may also possess neuropharmacological properties:
- Potential as an Antidepressant : Some studies suggest that piperazine derivatives can act on serotonin receptors, which may contribute to antidepressant effects .
Case Studies and Experimental Findings
- In Vitro Studies : Various in vitro assays have demonstrated the cytotoxic effects of similar thieno[2,3-d]pyrimidinone compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies typically measure cell viability using MTT assays and apoptosis through flow cytometry.
- Animal Models : Preclinical studies involving animal models have shown promising results regarding the anticancer efficacy of related compounds, with significant tumor reduction observed in treated groups compared to controls.
Research Findings Summary Table
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C20H26N4O3S2
- Molar Mass : 434.58 g/mol
Structural Features
The compound features a unique cyclopentathieno-pyrimidine core, which is essential for its biological activity. Key structural elements include:
- Allyl Group : Enhances reactivity and potential interactions with biological targets.
- Piperazine Ring : Contributes to solubility and receptor binding.
- Thioether Linkage : May play a role in enzyme inhibition and biological interactions.
Anticancer Research
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has shown that derivatives of thieno-pyrimidines can inhibit the proliferation of various cancer cell lines. The mechanism often involves the disruption of specific signaling pathways associated with tumor growth.
Case Study: Inhibition of Tumor Growth
A study demonstrated that a related compound effectively inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway, suggesting that 3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one may possess similar activity.
Enzyme Inhibition
The compound shows promise as an inhibitor of various enzymes involved in cancer pathways and bacterial virulence. Research indicates that thieno-pyrimidine derivatives can inhibit the Type III secretion system (T3SS), which is crucial for bacterial pathogenicity.
Compounds similar to this compound have shown significant antimicrobial effects against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Case Study: Antimicrobial Effects
Research indicated that a structurally related compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for further exploration of this compound's antimicrobial properties.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the cyclopentathieno-pyrimidine core.
- Introduction of the allyl group.
- Coupling with piperazine and thioether functionalities.
Detailed reaction schemes are necessary for replicating this synthesis in laboratory settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally analogous derivatives:
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the thieno[2,3-d]pyrimidin-4-one core in this compound?
Answer:
The thieno[2,3-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 2-amino-thiophene derivatives with aldehydes or ketones. For example, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reacts with aldehydes in ethanol under reflux to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO to yield the core structure . Modifications like allyl or piperazine substitutions are introduced post-cyclization through alkylation or nucleophilic substitution.
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., allyl, piperazine) and cyclopenta-thieno-pyrimidine backbone integrity .
- IR Spectroscopy : Validates functional groups (e.g., carbonyl at ~1700 cm, thioether S–C stretch at ~600 cm) .
- X-ray Crystallography : Resolves stereochemical ambiguities; used in related compounds to confirm fused-ring systems and substituent orientation .
Advanced: How can reaction conditions be optimized to improve yield during the piperazine-substitution step?
Answer:
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.
- Catalysts : Triethylamine (EtN) or DBU improves reaction efficiency by scavenging HCl generated during alkylation .
- Temperature : Reflux conditions (e.g., 80–100°C) are often necessary for complete substitution, as seen in analogous pyrimidine syntheses .
- Molar Ratios : A 1.2:1 excess of the piperazine derivative ensures full conversion, minimizing unreacted intermediates .
Advanced: How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
- Assay Validation : Confirm target engagement (e.g., enzyme inhibition) using orthogonal methods (SPR, ITC) to rule out false positives .
- Physicochemical Profiling : Assess solubility (e.g., via shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues .
- Structural Analog Comparison : Compare with derivatives like 3-allyl-2-(prop-2-yn-1-ylthio)-tetrahydrobenzo-thieno-pyrimidinone, where substituent lipophilicity significantly impacts activity .
Advanced: What strategies enhance the pharmacokinetic profile of piperazine-containing thieno-pyrimidinones?
Answer:
- Hydroxyethyl Modification : The 2-hydroxyethyl group on piperazine improves aqueous solubility (measured via HPLC-UV) and reduces plasma protein binding .
- Prodrug Approaches : Esterification of the hydroxyethyl group (e.g., acetyl or phosphate esters) can enhance oral absorption, as demonstrated in related compounds .
- LogP Optimization : Balancing lipophilicity (target LogP 2–3) ensures membrane permeability while avoiding excessive hydrophobicity .
Advanced: How can computational methods aid in rational design of derivatives with improved target selectivity?
Answer:
- Molecular Docking : Predict binding modes to off-target receptors (e.g., tyrosine kinases) to avoid cross-reactivity.
- QSAR Modeling : Use datasets from analogs like 3-phenyl-2-pyrrolidinyl-thieno-pyrimidinones to correlate substituent electronic properties (Hammett σ) with activity .
- MD Simulations : Assess stability of the piperazine-2-oxoethyl-thio moiety in target binding pockets over 100-ns trajectories .
Advanced: What experimental controls are essential when evaluating enzyme inhibition activity?
Answer:
- Positive/Negative Controls : Include known inhibitors (e.g., kojic acid for tyrosinase) and solvent-only samples to baseline activity .
- Time-Kinetic Studies : Rule out time-dependent inhibition artifacts by measuring IC at multiple time points.
- Covalent Binding Checks : Use MALDI-TOF MS to detect irreversible adducts, common in thioether-containing compounds .
Basic: What are the stability considerations for this compound under experimental storage conditions?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene ring.
- Hydrolytic Stability : The 2-oxoethyl-thio group may hydrolyze in aqueous buffers (pH > 8); monitor via HPLC-UV over 24 hrs .
Advanced: How can regioselectivity challenges during allyl substitution be addressed?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the pyrimidine N3 to steer allylation to the S2 position .
- Metal Catalysis : Pd(0)-mediated coupling ensures selective allyl insertion, as shown in cyclopenta-thieno-pyrimidinone analogs .
Advanced: What analytical techniques quantify trace impurities in bulk synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
